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Validoxylamine G

antifungal activity Rhizoctonia solani dendroid-test method

Validoxylamine G is a naturally occurring pseudo-disaccharide aminocyclitol belonging to the validoxylamine subfamily of validamycin antibiotics, first isolated and characterized from the fermentation broth of Streptomyces hygroscopicus subsp. limoneus in 1986.

Molecular Formula C14H25NO9
Molecular Weight 351.35 g/mol
CAS No. 106054-18-6
Cat. No. B011642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValidoxylamine G
CAS106054-18-6
Synonymsvalidoxylamine G
Molecular FormulaC14H25NO9
Molecular Weight351.35 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1(CO)O)O)O)O)NC2C=C(C(C(C2O)O)O)CO
InChIInChI=1S/C14H25NO9/c16-3-5-1-6(9(19)11(21)8(5)18)15-7-2-14(24,4-17)13(23)12(22)10(7)20/h1,6-13,15-24H,2-4H2
InChIKeyRZSPTXNJXPJAAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Validoxylamine G (CAS 106054-18-6): Core Aglycone Pseudodisaccharide of the Validamycin G Subfamily


Validoxylamine G is a naturally occurring pseudo-disaccharide aminocyclitol belonging to the validoxylamine subfamily of validamycin antibiotics, first isolated and characterized from the fermentation broth of Streptomyces hygroscopicus subsp. limoneus in 1986 [1]. It consists of two C7-cyclitol units—valienamine and valiolamine—linked via a rare C–N bond, distinguishing it from the more common validoxylamine A which contains valienamine and validamine moieties [2]. With a molecular formula of C₁₄H₂₅NO₉ and a molecular weight of 351.35 g/mol, validoxylamine G functions as the core aglycone of validamycin G (its β-D-glucopyranosyl derivative) and serves as a direct biosynthetic precursor to valiolamine, which is the key intermediate for the antidiabetic drug voglibose [3].

Why Generic Substitution Fails: Validoxylamine G Cannot Be Interchanged with Validoxylamine A or B Without Quantified Consequence


Validoxylamine G exhibits a structurally distinct cyclitol composition—valienamine linked to valiolamine via an NH bridge—whereas validoxylamine A links valienamine to validamine, and validoxylamine B links valienamine to hydroxyvalidamine [1]. This structural divergence translates into quantifiably different antifungal potency: in the dendroid-test assay against Rhizoctonia solani, validoxylamine G shows a minimum inhibitory concentration of 2.50 µg/mL, compared to 1.00 µg/mL for validoxylamine A and 50 µg/mL for validoxylamine B [2]. Furthermore, validoxylamine G is uniquely positioned as a direct source of valiolamine—the precursor to voglibose—a capability not shared by validoxylamine A or B due to their lack of the valiolamine moiety [3]. The specific rotation ([α]D²⁵ +118.6°) further distinguishes validoxylamine G from validamycin G ([α]D²⁵ +52.8°), providing a clear identity verification metric for procurement and quality control [1].

Validoxylamine G (106054-18-6): Quantitative Head-to-Head Evidence for Procurement Decision Support


Differential Antifungal Activity: Validoxylamine G vs. Validoxylamine A and Validoxylamine B Against Rhizoctonia solani

Validoxylamine G demonstrates intermediate antifungal potency against the sheath blight pathogen Rhizoctonia solani in the standardized dendroid-test assay, with a minimum inhibitory concentration of 2.50 µg/mL [1]. This is 2.5-fold less potent than validoxylamine A (1.00 µg/mL) but 20-fold more potent than validoxylamine B (50 µg/mL). Validoxylamine G is 250-fold less active than validamycin A (0.01 µg/mL), consistent with the known role of glucosylation in enhancing cellular uptake and potency.

antifungal activity Rhizoctonia solani dendroid-test method

Specific Rotation as Identity Discriminator: Validoxylamine G ([α]D +118.6°) vs. Validamycin G ([α]D +52.8°)

Validoxylamine G exhibits a specific rotation of [α]D²⁵ +118.6° (c=1, H₂O), which is more than twice the magnitude of its glucosylated counterpart validamycin G at +52.8° (c=1, H₂O) [1]. This large difference in optical rotation provides a rapid, non-destructive identity verification metric for distinguishing between the aglycone (validoxylamine G) and the glucoside (validamycin G) forms—a critical quality control check when either compound is procured for use as a synthetic intermediate or analytical standard.

specific rotation optical rotation identity verification

Structural Moiety Uniqueness: Valiolamine-Containing Validoxylamine G vs. Validamine-Containing Validoxylamine A

Validoxylamine G is uniquely composed of valienamine linked to valiolamine via an NH bridge, whereas validoxylamine A contains valienamine linked to validamine [1]. This structural distinction is functionally consequential: validoxylamine G (and its glucoside validamycin G) can serve as a direct source of valiolamine—the essential precursor for the α-glucosidase inhibitor drug voglibose (Basen®)—a property not shared by validoxylamine A, B, or any other validamycin family member [2]. Valiolamine itself exhibits more potent α-glucosidase inhibitory activity (Ki = 3.2 × 10⁻⁷ M for sucrase) than validamine or valienamine [3].

structural differentiation valiolamine precursor voglibose synthesis

Total Synthesis Feasibility: Validoxylamine G Synthesized in 12 Steps with 15.1% Overall Yield from D-Glucose

The first total synthesis of (+)-validoxylamine G was reported as its octa-acetate derivative in 1990 [1]. A stereoselective intramolecular direct aldol reaction-based synthesis was subsequently developed, achieving the conversion of D-gluco-cyclohexanones into validoxylamine G in 12 steps with 15.1% overall yield from D-glucose [2]. This contrasts with the synthesis of validoxylamine A, which was achieved through selective deoxygenation of validoxylamine B derivatives, requiring a distinct synthetic strategy [3].

total synthesis synthetic accessibility chemical synthesis

Physicochemical Solubility Profile: Validoxylamine G Demonstrates Polar Solvent Selectivity Relevant to Formulation

Validoxylamine G is freely soluble in water, dimethylsulfoxide (DMSO), and methanol, but slightly soluble or insoluble in ethanol, ethyl acetate, chloroform, and acetone [1]. This solubility profile is characteristic of the highly hydroxylated pseudodisaccharide structure and contrasts with the generally lower aqueous solubility observed for less hydroxylated aminocyclitol derivatives. The compound also has a molecular weight of 351.35 g/mol, topological polar surface area (tPSA) of 194 Ų, and calculated XLogP of −5.2 , indicating very high hydrophilicity.

solubility physicochemical properties formulation compatibility

Natural Abundance Constraint: Validamycin G Production Yield is 0.008% of Crude Validamycins, Limiting Natural Sourcing

Validamycin G—the glucosylated form of validoxylamine G—is produced by Streptomyces hygroscopicus subsp. limoneus at an extremely low yield of only 0.008% of the crude validamycin complex [1]. This contrasts sharply with validamycin A, which constitutes approximately 60% of the commercial validamycin mixture, and validamycin B at approximately 15% [1]. The exceptionally low natural abundance of validamycin G directly impacts the availability of validoxylamine G obtained via hydrolytic deglucosylation of the natural product, making total chemical synthesis the more scalable procurement route for research quantities.

natural abundance fermentation yield biosynthesis

Validoxylamine G (106054-18-6): Evidence-Backed Research and Industrial Application Scenarios


Validoxylamine G as a Valiolamine Precursor for Voglibose Synthesis

Validoxylamine G is the only validoxylamine family member that contains the valiolamine substructure, making it a direct biosynthetic precursor to valiolamine—the essential intermediate for the commercial antidiabetic drug voglibose (Basen®) [1]. Validoxylamine G can be hydrolytically or enzymatically cleaved to release valiolamine, which is then chemically converted to voglibose. This application scenario is uniquely served by validoxylamine G (or its glucoside validamycin G) and cannot be fulfilled by validoxylamine A, B, or other validamycin aglycones [2]. The demonstrated total synthesis of validoxylamine G in 12 steps with 15.1% overall yield from D-glucose provides a synthetic sourcing alternative to overcome the extremely low natural fermentation yield (0.008% of crude validamycins) .

Antifungal Structure-Activity Relationship (SAR) Probe in Trehalase Inhibitor Research

With a defined minimum inhibitory concentration of 2.50 µg/mL against Rhizoctonia solani in the dendroid-test assay, validoxylamine G occupies an intermediate position in the antifungal potency spectrum between validoxylamine A (1.00 µg/mL) and validoxylamine B (50 µg/mL) [1]. This makes it a valuable SAR probe for dissecting the contribution of the valiolamine moiety versus the validamine moiety to trehalase binding and antifungal efficacy. Researchers investigating the molecular determinants of trehalase inhibition can use validoxylamine G as a comparator compound to validoxylamine A, enabling the isolation of structural effects attributable to the difference between valiolamine and validamine at the amine-bearing cyclitol position.

Reference Standard for Validamycin G Identification and Quality Control

The specific rotation of validoxylamine G ([α]D²⁵ +118.6°) is more than twice that of validamycin G (+52.8°), providing a definitive identity test for distinguishing between the aglycone and glucoside forms [1]. This is critical in quality control workflows where validoxylamine G may be present as a hydrolysis product, biosynthetic intermediate, or impurity in validamycin G preparations. The comprehensive physicochemical characterization available from Patent US 4,923,975—including elemental analysis, UV, IR, ¹H-NMR, ¹³C-NMR, TLC Rf values, and color reactions—establishes a pharmacopoeia-grade reference standard profile for analytical method development and validation [1].

Structural Biology Probe for Trehalase Active Site Characterization

The validoxylamine scaffold has been co-crystallized with Family 37 trehalase from Escherichia coli (PDB ID: 2JF4), revealing the molecular basis of trehalase inhibition at 2.2 Å resolution [1]. Although this structure employed validoxylamine A, the structurally distinct valiolamine moiety of validoxylamine G offers a complementary probe for mapping the active site tolerance of trehalases from different species, including insect and fungal trehalases. The differential antifungal activity profile of validoxylamine G compared to validoxylamine A (2.5-fold difference in MIC against R. solani) suggests that the valiolamine-for-validamine substitution measurably alters binding interactions, making validoxylamine G a valuable tool for comparative structural biology studies [2].

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